![molecular formula C19H21NO5 B5575027 ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE](/img/structure/B5575027.png)
ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 3,4-dimethoxyphenylacetamido group
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 4-aminobenzoate is then reacted with 3,4-dimethoxyphenylacetic acid chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of carboxylic acids.
作用機序
The mechanism of action of ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE: Shares a similar structural motif but lacks the benzoate ester group.
ETHYL (E)-4-(2,4-DIMETHOXYPHENYL)-6-(2,4-DIMETHOXYSTYRYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Contains a similar ethyl ester group but has a different core structure.
Uniqueness
ETHYL 4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
ethyl 4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-25-19(22)14-6-8-15(9-7-14)20-18(21)12-13-5-10-16(23-2)17(11-13)24-3/h5-11H,4,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBIWHKHUFOGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
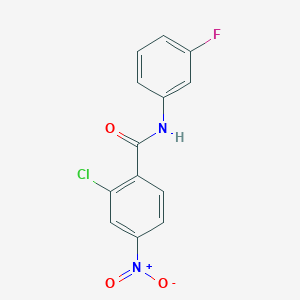
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5574949.png)
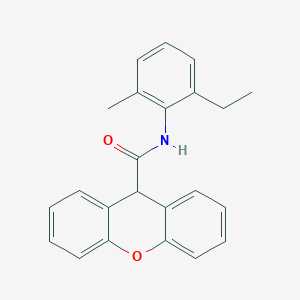
![4-methyl-6-{4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5574954.png)
![2-ethyl-3-methyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5574966.png)
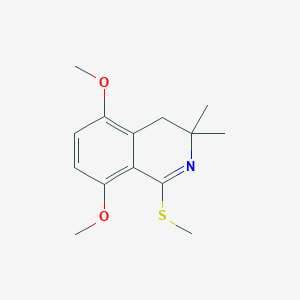
![2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE](/img/structure/B5574997.png)
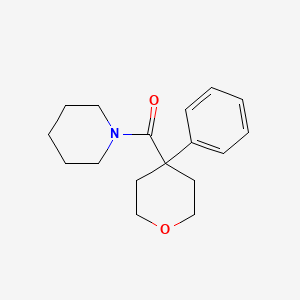
![N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)
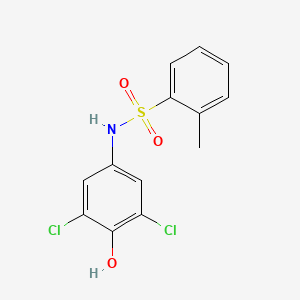
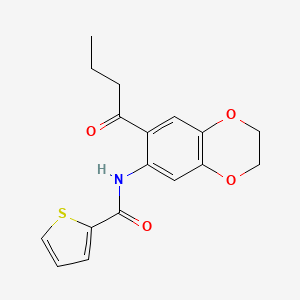
![N-[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5575035.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5575043.png)
![[(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5575052.png)
